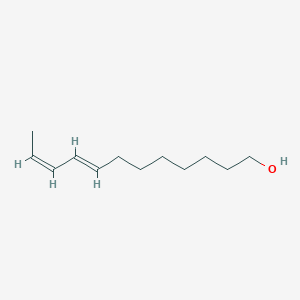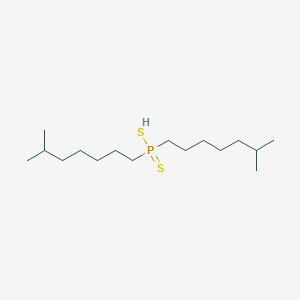
Bis(6-methylheptyl)phosphinodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(6-methylheptyl)phosphinodithioic acid: is an organophosphorus compound with the molecular formula C16H35PS2 and a molecular weight of 322.55 g/mol . This compound is known for its unique chemical structure, which includes two 6-methylheptyl groups attached to a phosphinodithioic acid moiety. It is primarily used in various industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-methylheptyl)phosphinodithioic acid typically involves the reaction of phosphorus pentasulfide with 6-methylheptanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(6-methylheptyl)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinodithioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid salts.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phosphinodithioic acid derivatives.
Reduction: Phosphinodithioic acid salts.
Substitution: Various substituted phosphinodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(6-methylheptyl)phosphinodithioic acid is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and proteins .
Industry: this compound is used as an additive in lubricants and as a stabilizer in the production of plastics and polymers .
Mecanismo De Acción
The mechanism of action of Bis(6-methylheptyl)phosphinodithioic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Bis(6-methylheptyl)phosphinic acid
- Bis(6-methylheptyl) dihydrogen diphosphate
- Diisooctylphosphinic acid
Comparison: Bis(6-methylheptyl)phosphinodithioic acid is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. For example, its phosphinodithioic acid moiety provides unique reactivity and binding characteristics, making it suitable for specific applications in catalysis and enzyme inhibition .
Propiedades
Fórmula molecular |
C16H35PS2 |
|---|---|
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
bis(6-methylheptyl)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35PS2/c1-15(2)11-7-5-9-13-17(18,19)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
Clave InChI |
HAFOJPJSDRULIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCP(=S)(CCCCCC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
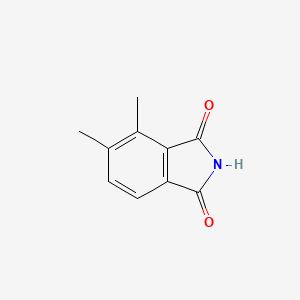
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)

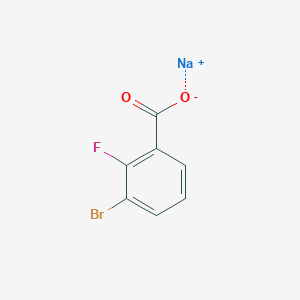
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13363631.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
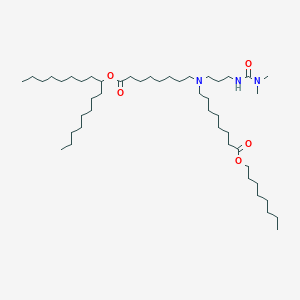
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
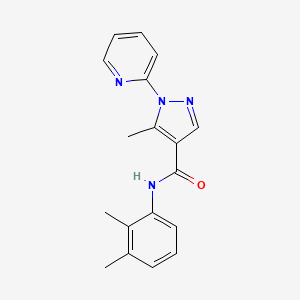
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
